molecular formula C11H13NOSi B13773231 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde

Cat. No.: B13773231
M. Wt: 203.31 g/mol
InChI Key: GUTVGUCXXZAUBR-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is an organic compound with the molecular formula C11H13NOSi. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an isonicotinaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 3-iodoisonicotinaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: 3-((Trimethylsilyl)ethynyl)isonicotinic acid.

    Reduction: 3-((Trimethylsilyl)ethynyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is unique due to the presence of the isonicotinaldehyde moiety, which imparts distinct reactivity and potential applications in various fields. The combination of the trimethylsilyl, ethynyl, and aldehyde groups makes it a versatile compound for synthetic and research purposes.

Properties

Molecular Formula

C11H13NOSi

Molecular Weight

203.31 g/mol

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-8-12-6-4-11(10)9-13/h4,6,8-9H,1-3H3

InChI Key

GUTVGUCXXZAUBR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CN=C1)C=O

Origin of Product

United States

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